molecular formula C22H13ClF3N5O B12639457 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12639457
M. Wt: 455.8 g/mol
InChI Key: QZKXXZPBRDXWPK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core structure, followed by the introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo and triazole compounds exhibit significant antimicrobial activities. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of trifluoromethyl groups in related compounds has been linked to enhanced antibacterial potency due to their electron-withdrawing nature, which may stabilize the active conformation of the drug at the target site .

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth has been documented. For example, triazole derivatives have been shown to inhibit c-Met kinase activity with IC50 values in the nanomolar range, demonstrating their potential as targeted cancer therapies . The incorporation of chlorophenyl and trifluoromethyl groups may enhance the selectivity and efficacy of these compounds against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's interaction with biological targets, leading to improved potency against various microbial strains and cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a series of experiments evaluating the antibacterial efficacy of pyrazolo derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA. This study underscored the importance of structural modifications that enhance antimicrobial activity while maintaining low toxicity profiles .

Case Study 2: Anticancer Activity

A recent study explored the anticancer properties of triazole derivatives similar to the compound . It was found that certain derivatives exhibited IC50 values as low as 0.24 nM against c-Met kinase, indicating strong potential for therapeutic use in treating cancers associated with c-Met overexpression . The study concluded that further exploration into this compound's analogs could yield promising results for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar compounds to 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include other pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituent groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of pyrazolo[5,1-c]pyrido derivatives typically involves multi-step reactions that include cyclization and substitution processes. The specific synthetic pathways for this compound are often derived from established methods for creating pyrazole frameworks combined with pyrido and triazin moieties.

Anticancer Properties

Recent studies have indicated that compounds within this structural family exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) .
  • Mechanism of Action : The biological activity is often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of cell cycle regulators like PCNA (Proliferating Cell Nuclear Antigen) .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.5Apoptosis induction via caspase activation
K5628.0Cell cycle arrest in G2/M phase
MV4-1112.0Inhibition of RSK2 kinase

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • Inflammatory Models : Studies have demonstrated that the compound can reduce the expression levels of pro-inflammatory cytokines in various in vitro models .
  • Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of key enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo derivatives:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and altering electronic properties.
  • Positioning : Variations in substituent positioning at the pyrazole ring significantly impact antiproliferative effects; for instance, bulky groups at certain positions may hinder activity .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study on Pyrazolo Derivatives : A study reported that pyrazolo derivatives with specific substitutions exhibited IC50 values ranging from low micromolar to sub-micromolar against various cancer cell lines .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential and toxicity profiles of these compounds, showing promising results in tumor reduction without significant adverse effects .

Properties

Molecular Formula

C22H13ClF3N5O

Molecular Weight

455.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H13ClF3N5O/c1-12-18(13-4-2-6-15(23)10-13)20-28-27-19-17(31(20)29-12)8-9-30(21(19)32)16-7-3-5-14(11-16)22(24,25)26/h2-11H,1H3

InChI Key

QZKXXZPBRDXWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

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